2-Bromo-3,4-dimethylbenzenesulfonyl chloride
CAS No.: 2361635-01-8
Cat. No.: VC6331154
Molecular Formula: C8H8BrClO2S
Molecular Weight: 283.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361635-01-8 |
|---|---|
| Molecular Formula | C8H8BrClO2S |
| Molecular Weight | 283.56 |
| IUPAC Name | 2-bromo-3,4-dimethylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C8H8BrClO2S/c1-5-3-4-7(13(10,11)12)8(9)6(5)2/h3-4H,1-2H3 |
| Standard InChI Key | DJODEUUTZKRQPF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)S(=O)(=O)Cl)Br)C |
Introduction
2-Bromo-3,4-dimethylbenzenesulfonyl chloride is an organic compound with the chemical formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . It belongs to the class of sulfonyl chlorides, which are known for their reactivity and versatility in organic synthesis. This compound is particularly useful due to its functional groups, which allow it to participate in various chemical reactions.
Synthesis
The synthesis of 2-bromo-3,4-dimethylbenzenesulfonyl chloride typically involves a multi-step process. The starting material, 3,4-dimethylbenzene, undergoes bromination followed by sulfonylation. The bromination step introduces a bromine atom into the aromatic ring, while the sulfonylation step involves the introduction of the sulfonyl chloride group using reagents like chlorosulfonic acid or thionyl chloride.
Applications in Organic Synthesis
2-Bromo-3,4-dimethylbenzenesulfonyl chloride is a valuable reagent in organic synthesis due to its reactive sulfonyl chloride group. This group allows the compound to participate in nucleophilic substitution reactions, making it useful for introducing sulfonamide functionalities into organic molecules. Additionally, the presence of a bromine atom facilitates further functionalization of the aromatic ring through electrophilic aromatic substitution reactions.
Biological Activity
While specific biological activities of 2-bromo-3,4-dimethylbenzenesulfonyl chloride are not well-documented, compounds with similar structures often exhibit antimicrobial and anticancer properties. The sulfonyl chloride group can disrupt bacterial cell wall synthesis or inhibit essential enzymes, contributing to antimicrobial activity. In anticancer research, modifications to the sulfonamide structure can lead to potent antiproliferative activity against various cancer cell lines.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 2-Bromo-3,4-dimethylbenzenesulfonyl chloride | C8H8BrClO2S | 283.57 | 2361635-01-8 |
| 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride | C8H8BrClO2S | 283.57 | 1315365-76-4 |
| 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride | C8H8BrClO2S | 283.57 | - |
These compounds differ primarily in the positioning of their bromine and methyl groups, which affects their reactivity and the types of reactions they undergo.
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